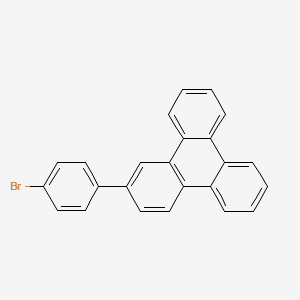
3-Bromo-5-methylbenzenethiol
Übersicht
Beschreibung
3-Bromo-5-methylbenzenethiol is a chemical compound used in scientific research. It has a molecular formula of C7H7BrS . Its versatile properties make it ideal for various applications, from organic synthesis to material science.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a methyl group attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.1 . It has a predicted boiling point of 253.1±28.0 °C and a predicted density of 1.509±0.06 g/cm3 . The pKa is predicted to be 5.95±0.11 .Wissenschaftliche Forschungsanwendungen
Synthesis of Phenothiazines
3-Bromo-5-methylbenzenethiol is used in the synthesis of various phenothiazines through Smiles rearrangement. Phenothiazines have a wide range of pharmacological and biological activities, and their synthesis is vital for exploring potential medicinal agents. This application is demonstrated in research conducted by Gautam et al. (2000) and Srivastav et al. (2000) (Gautam et al., 2000) (Srivastav et al., 2000).
Synthesis of Bromophenols and Derivatives
Bromophenols, synthesized using this compound, have shown significant biological activities. Studies by Xu et al. (2003) and Li et al. (2011) have isolated various bromophenols with strong antioxidant properties from marine algae, suggesting their potential use in pharmaceuticals and food preservation (Xu et al., 2003) (Li et al., 2011).
Chemical Synthesis and Catalysis
The compound is utilized in various chemical syntheses and catalytic processes. For example, research by Diemer et al. (2011) and Lu et al. (2007) illustrates its use in synthesizing valuable precursors for organic transformations and in CuI-catalyzed coupling processes, respectively (Diemer et al., 2011) (Lu et al., 2007).
Photodynamic Therapy for Cancer Treatment
The compound is used in the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield. These derivatives, as investigated by Pişkin et al. (2020), are promising for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Development of Polymer Materials
Research by Uhrich et al. (1992) shows the use of related bromomethyl compounds in the synthesis of hyperbranched polyethers, indicating potential applications in material science (Uhrich et al., 1992).
Thermochemistry Studies
The compound is relevant in thermochemical studies for understanding the properties of halogen-substituted methylbenzenes, as explored by Verevkin et al. (2015). Such studies are crucial for developing new materials and understanding chemical reactions (Verevkin et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions .
Mode of Action
Based on its structural similarity to other benzenethiols, it may participate in reactions involving nucleophilic substitution or free radical mechanisms . In such reactions, the bromine atom could be replaced by a nucleophile or a free radical, resulting in the formation of a new compound .
Biochemical Pathways
It’s plausible that it could be involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Pharmacokinetics
Its molecular weight (2031 g/mol) and predicted properties such as boiling point (2531±280 °C) and density (1509±006 g/cm3) suggest that it could have significant bioavailability .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it could contribute to the synthesis of various organic compounds, which could have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
3-Bromo-5-methylbenzenethiol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may act as a signaling molecule, influencing cell signaling pathways and gene expression. For example, it can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. At higher concentrations, this compound can induce oxidative stress and apoptosis in various cell types by disrupting cellular redox balance and mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The thiol group can undergo oxidation-reduction reactions, leading to the formation of disulfide bonds with other thiol-containing molecules. This can result in the inhibition or activation of enzymes, depending on the specific context. Additionally, this compound can bind to metal ions, affecting metalloenzyme activity and altering cellular metal homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its oxidation and degradation. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained oxidative stress and alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular antioxidant defenses. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glutathione or other molecules for excretion. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Post-translational modifications, such as the formation of disulfide bonds, can also direct this compound to specific subcellular locations, impacting its activity and function .
Eigenschaften
IUPAC Name |
3-bromo-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYOKASLRFTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




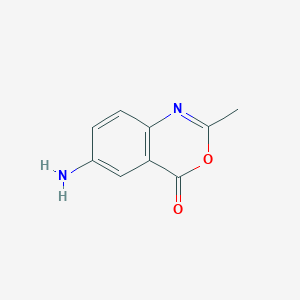


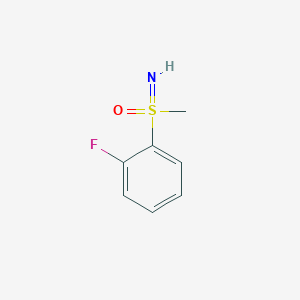
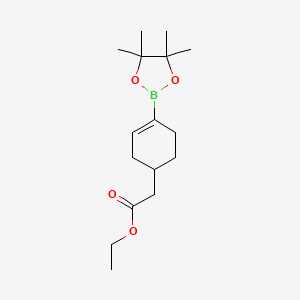
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
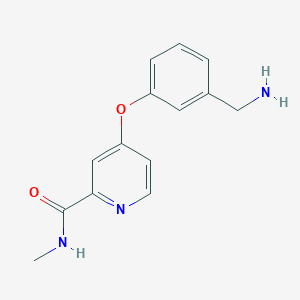
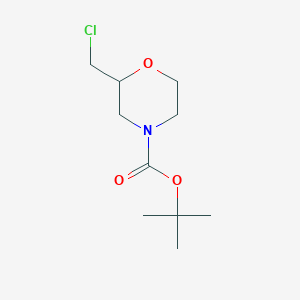

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
